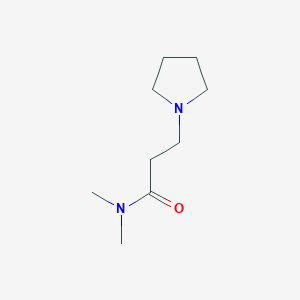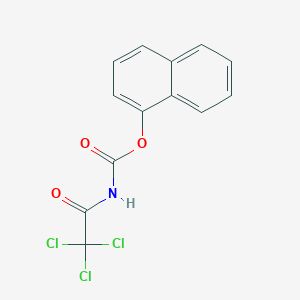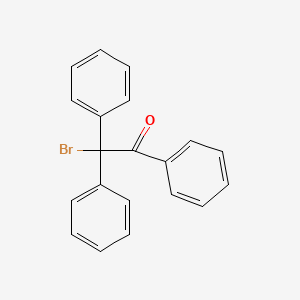
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one is a heterocyclic compound that belongs to the benzothiazepine class. This compound is characterized by the presence of a chlorine atom at the 8th position, a phenyl group at the 5th position, and a benzothiazepine core structure. Benzothiazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with α-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clotiazepam: Another benzothiazepine with anxiolytic properties.
Uniqueness
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and phenyl substitutions contribute to its reactivity and potential pharmacological activities, distinguishing it from other benzothiazepines.
Propiedades
Número CAS |
13534-12-8 |
|---|---|
Fórmula molecular |
C15H12ClNOS |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
8-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2-one |
InChI |
InChI=1S/C15H12ClNOS/c16-11-6-7-12-13(8-11)17-14(18)9-19-15(12)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |
Clave InChI |
DUDINHVQMOBAHA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)







![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)


![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)

